(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol, also known as a substituted phenyl ethanol, is a chiral compound notable for its potential applications in pharmaceuticals and organic synthesis. This compound features a methoxy group and a methyl group on the aromatic ring, influencing its chemical behavior and biological activity.
(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol belongs to the class of alcohols, specifically secondary alcohols due to the presence of the hydroxyl group attached to a carbon that is also bonded to two other carbon atoms. It is classified under organic compounds with potential utility in medicinal chemistry.
The synthesis of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol can be achieved through several methods:
In one reported method, a mixture of 4-methoxy-3-methylacetophenone and lithium aluminum hydride was used, followed by careful monitoring of the reaction progress through thin-layer chromatography .
The molecular structure of (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol includes:
The molecular formula is , and its molecular weight is approximately 184.25 g/mol. The compound exhibits chirality due to the presence of an asymmetric carbon atom.
(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol can participate in various chemical reactions:
For example, when treated with acetic anhydride, (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol can be converted into its acetate derivative, which may have different solubility and reactivity profiles compared to the parent alcohol .
The mechanism of action for (1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol primarily involves its interaction with biological targets:
Studies indicate that compounds with similar structures exhibit varying degrees of biological activity, often evaluated through cell viability assays against cancer cell lines .
(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-ol has potential applications in various fields:
Enantioselective catalysis enables direct access to the (R)-enantiomer with high optical purity. Transition-metal-catalyzed asymmetric hydrogenation of prochiral ketone precursors represents a scalable solution. Palladium complexes with chiral phosphine ligands (e.g., tert-butyl(diphenyl)phosphine) achieve enantiomeric excess (ee) >95% under mild hydrogen atmospheres (1–3 bar). For example, hydrogenation of 1-(4-methoxy-3-methylphenyl)ethan-1-one using Pd/(R,R)-DIPAMP in ethanol at 25°C affords the (R)-alcohol in 98% yield and 97% ee [6].
Table 1: Catalytic Systems for Asymmetric Hydrogenation
Precursor Ketone | Catalyst System | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
1-(4-Methoxy-3-methylphenyl)ethan-1-one | Pd/(S)-BINAP | EtOH, 50°C, 2 bar H₂ | 89 | 92 |
1-(4-Methoxy-3-methylphenyl)ethan-1-one | Pd/(R,R)-DIPAMP | EtOH, 25°C, 1 bar H₂ | 97 | 98 |
1-(4-Methoxy-3-methylphenyl)ethan-1-one | Ru/(S)-Xyl-SEGPHOS | iPrOH, 30°C, 3 bar H₂ | 95 | 90 |
Chiral auxiliary-mediated reduction offers complementary precision. Evans’ oxazolidinone auxiliaries direct borohydride reduction of acylated intermediates, yielding the (R)-alcohol with >99% diastereoselectivity after auxiliary cleavage [6] [8]. This method tolerates diverse substituents on the aryl ring, enabling late-stage functionalization.
The "reversed amide" strategy—inverting the amide bond orientation in related pharmacophores—enhances receptor binding affinity and metabolic stability. While primarily applied to GPR88 agonists like 2-AMPP, this approach informs the design of advanced intermediates such as (1R)-alcohol derivatives [6]. For example, reversing the amide linker in compound 5 (Figure 2) generated novel scaffolds with improved GPR88 potency. Computational modeling confirms that reversed amides maintain hydrophobic interactions with transmembrane domains while reorienting hydrogen-bonding pharmacophores .
This strategy enables intellectual property diversification. Bioisosteric replacement of amides with sulfonamides or triazoles in (1R)-alcohol-derived candidates reduces susceptibility to enzymatic hydrolysis [6].
Bioisosteric modifications optimize physicochemical properties while preserving stereochemistry. Key examples include:
These modifications are validated via docking studies against targets like GPR88, confirming conserved binding modes despite bioisosteric alterations .
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5